

# Eniporide in late reperfusion heart failure reduction

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Eniporide

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## Eniporide: Mechanism & Clinical Evidence

**Mechanism of Action** **Eniporide** is a specific inhibitor of the Na<sup>+</sup>/H<sup>+</sup> exchanger isoform 1 (NHE-1). During myocardial ischemia and reperfusion, intracellular acidosis activates NHE-1. This leads to an influx of Na<sup>+</sup>, which in turn causes a damaging Ca<sup>2+</sup> overload via the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (reverse mode). This Ca<sup>2+</sup> overload is a key event in reperfusion injury, promoting contractile dysfunction and cell death. By inhibiting NHE-1, **eniporide** aims to break this cycle, reducing Ca<sup>2+</sup> overload and protecting the myocardium [1] [2].

### Summary of Key Clinical Trial Findings

The most comprehensive clinical data on **eniporide** comes from the **Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infraction (ESCAMI) trial** [3].

| Trial Aspect | Details and Findings   |
|--------------|--|
| Trial Design | International, prospective, randomized, double-blind, placebo-controlled phase 2 trial.    |
| Patients     | Patients undergoing thrombolytic therapy or primary angioplasty for acute ST-elevation MI. |

| Trial Aspect         | Details and Findings   |
|----------------------|--|
| Primary Endpoint     | Infarct size measured by cumulative release of alpha-hydroxybutyrate dehydrogenase ( $\alpha$ -HBDH).  |
| Dosing               | Stage 1: 50, 100, 150, or 200 mg. Stage 2: 100 and 150 mg (selected from Stage 1).   |
| Overall Result       | <b>No significant limitation of infarct size</b> or improvement in clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) [3]. |
| Key Subgroup Finding | A significant reduction in the incidence of heart failure was observed <b>specifically in patients reperfused late (&gt;4 hours after symptom onset)</b> [3].    |

## Frequently Asked Questions & Troubleshooting

Here are answers to specific questions researchers might encounter.

**Q1: The overall ESCAMI trial was negative. Is there still a rationale for studying eniporide?** **A:** Yes, but the focus may need refinement. The subgroup analysis suggesting a benefit in late reperfusion (>4 hours) provides a specific hypothesis for future research [3]. Furthermore, the strong preclinical rationale and positive results in animal models indicate that the drug's efficacy may be highly dependent on specific experimental or clinical conditions, such as the timing of administration and the severity of ischemia [2].

**Q2: In our isolated heart model, we are not observing the expected cardioprotective effects with eniporide. What could be the cause?** **A:** Several factors in your experimental protocol could influence the outcome:

- **Buffer pH:** The activity of NHE-1 is highly sensitive to pH. One study found that perfusing guinea pig hearts with a buffer at pH 8.0 before and after ischemia activated NHE-1, worsened functional recovery, and increased Ca<sup>2+</sup> overload and oxidative stress. The negative effects of pH 8.0 were reversed by adding **eniporide** [2]. **Troubleshooting Tip:** Ensure your perfusion buffer pH is carefully controlled at a physiological level (e.g., 7.4) to avoid unintentionally activating the exchanger and masking the drug's effect.
- **Timing of Administration:** The cardioprotective effect of NHE-1 inhibition is likely greatest if the inhibitor is present at the time of reperfusion when the pH gradient is largest. Ensure **eniporide** is administered before reperfusion begins.

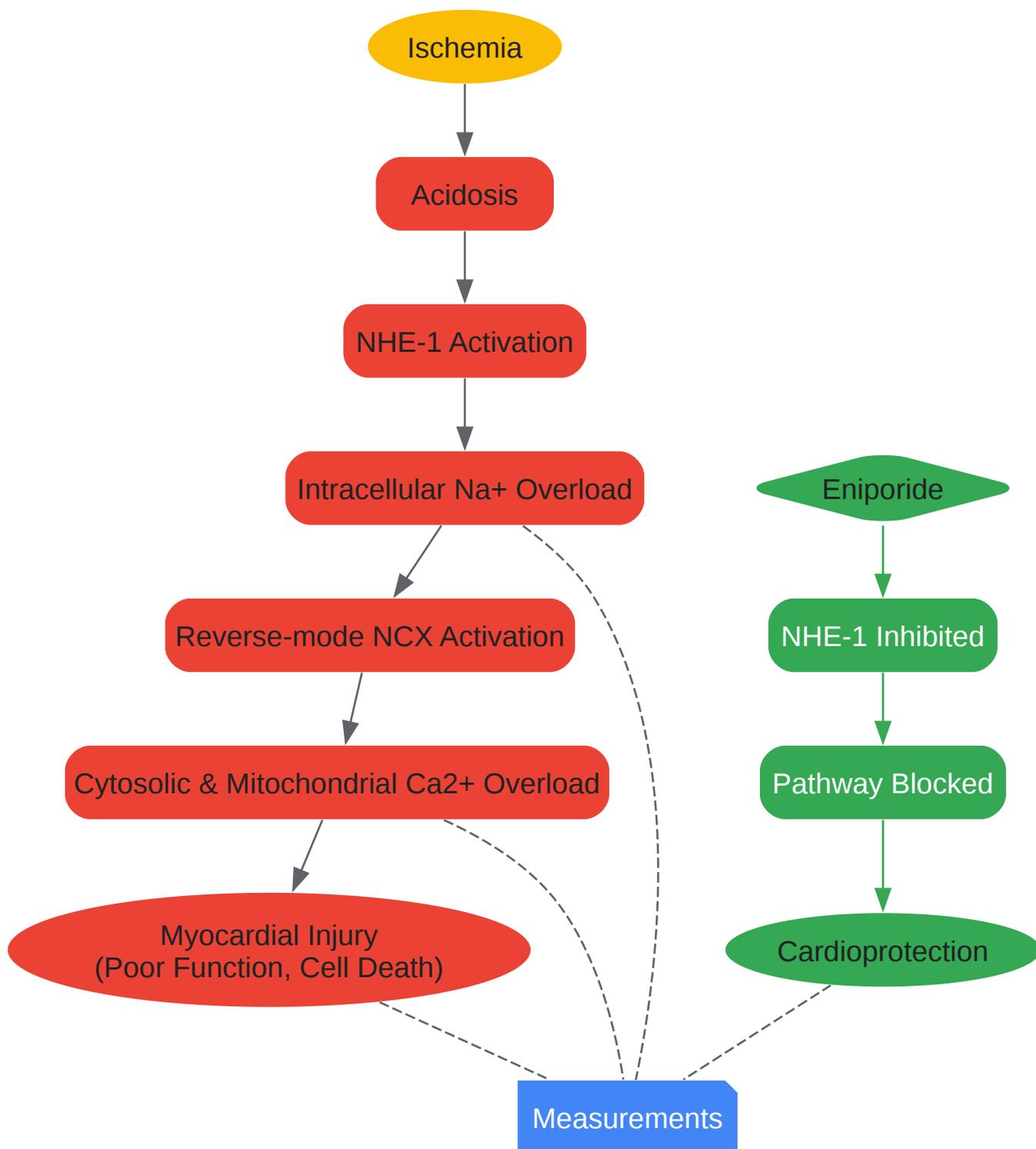
- **Model and Species Differences:** Efficacy can vary between species and models of ischemia-reperfusion. Review the literature for studies using models most similar to your own.

**Q3: What is a validated experimental protocol for testing eniporide in an isolated heart model? A:** The following methodology has been used in published research [2]:

- **Animal Subject:** Guinea pigs.
- **Heart Preparation:** Isolated Langendorff-perfused heart.
- **Perfusion Buffer:** HEPES-buffered solution, gassed with 5% CO<sub>2</sub> and 95% O<sub>2</sub>, maintained at 37°C.
- **Experimental Groups:**
  - **Control:** Perfused with buffer at pH 7.4.
  - **Intervention 1:** Perfused with buffer at pH 8.0 (to activate NHE).
  - **Intervention 2:** Perfused with buffer at pH 8.0 + **eniporide**.
  - **Intervention 3:** Perfused with buffer at pH 7.4 + **eniporide**.
- **Dosing: Eniporide** is added to the perfusion solution for a 10-minute period **before** the induction of ischemia and for the first 10 minutes **after** reperfusion.
- **Ischemia:** 35 minutes of global no-flow ischemia.
- **Reperfusion:** 110 minutes of reperfusion.
- **Key Measurements:**
  - **Functional Recovery:** Left ventricular pressure (LVP),  $dLVP/dt_{max}$  (contractility),  $dLVP/dt_{min}$  (relaxation).
  - **Mitochondrial Function:** NADH and FAD autofluorescence (redox state).
  - **Calcium Overload:** Mitochondrial Ca<sup>2+</sup> measured using fluorescent indicators (e.g., indo-1 AM).
  - **Oxidative Stress:** Superoxide generation measured with dihydroethidium (DHE).
  - **Tissue Damage:** Final infarct size measurement (e.g., TTC staining).

## NHE-1 Inhibition Signaling Pathway

The diagram below illustrates the core mechanism of action of **eniporide** and the key measurements from the experimental protocol.



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The experimental protocol involves measuring key outcomes at critical points to validate the pathway. Functional recovery (e.g., LVP), mitochondrial state (NADH/FAD), calcium levels, oxidative stress

(superoxide), and final infarct size are key metrics to confirm both the injury mechanism and the protective effect of **eniporide** [2].

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## References

1. Na<sup>+</sup>/H<sup>+</sup> Exchanger 1, a Potential Therapeutic Drug Target for ... [pmc.ncbi.nlm.nih.gov]
2. Enhanced Na<sup>+</sup>/H<sup>+</sup> Exchange During Ischemia and ... [pmc.ncbi.nlm.nih.gov]
3. The Na<sup>(+)</sup>/H<sup>(+)</sup> exchange inhibitor eniporide as an adjunct ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Eniporide in late reperfusion heart failure reduction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527163#eniporide-in-late-reperfusion-heart-failure-reduction>]

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